Ezatiostat

Catalog No.
S548913
CAS No.
168682-53-9
M.F
C27H35N3O6S
M. Wt
529.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ezatiostat

CAS Number

168682-53-9

Product Name

Ezatiostat

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

Molecular Formula

C27H35N3O6S

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1

InChI Key

GWEJFLVSOGNLSS-WPFOTENUSA-N

SMILES

Array

Synonyms

ezatiotsat, gamma-Glu-S-BzCys-PhGly diethyl ester, gamma-glutamyl-S-(benzyl)cysteinyl-phenylglycine diethyl ester, T.199, Telintra, TER 199, TER-199, TLK 117, TLK 199, TLK-117, TLK-199, TLK117, TLK199

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N

The exact mass of the compound Ezatiostat is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ezatiostat (CAS 168682-53-9), also known as TLK199, is a highly selective, cell-permeable peptidomimetic prodrug designed to inhibit Glutathione S-transferase P1-1 (GSTP1-1). By acting as a diethyl ester precursor to the active diacid metabolite TLK117, it successfully circumvents the poor cellular uptake associated with highly charged glutathione analogs. In procurement and material selection, the free base form of Ezatiostat is prioritized for its high lipophilicity and compatibility with non-aqueous synthesis routes, making it a critical baseline material for developing advanced liposomal formulations, investigating JNK signaling activation, and reversing multidrug resistance in oncology models [1].

Substituting Ezatiostat with generic GST inhibitors or its active metabolite fundamentally compromises experimental viability and processability. The active diacid, TLK117, possesses two free carboxyl groups that render it highly negatively charged and membrane-impermeable, making it ineffective for whole-cell assays without complex permeabilization protocols [1]. Conversely, classic non-specific GST inhibitors like Ethacrynic acid (EA) lack isoform selectivity and induce severe dose-limiting off-target effects, including strong diuresis and electrolyte abnormalities in vivo [2]. Furthermore, substituting the highly lipophilic free base of Ezatiostat with its hydrochloride salt introduces chloride counterions and alters organic solvent solubility, which can interfere with specific lipid complexation processes during custom nanoparticle formulation, dictating the necessity of the free base for anhydrous organic-phase processing [1].

Precursor Suitability and Whole-Cell Permeability: Ezatiostat vs. TLK117

The diethyl ester structure of Ezatiostat (TLK199) is essential for penetrating cell membranes, a barrier that completely blocks its active metabolite, TLK117. In human colon adenocarcinoma HT29 cells expressing high levels of GSTP1-1, Ezatiostat demonstrated an IC50 of 22 μM. In stark contrast, the highly charged diacid TLK117 failed to achieve meaningful intracellular concentrations, resulting in an IC50 of >200 μM[1].

Evidence DimensionWhole-cell GSTP1-1 inhibition (IC50 in HT29 cells)
Target Compound Data22 μM (Ezatiostat / TLK199)
Comparator Or Baseline>200 μM (TLK117 diacid)
Quantified Difference>9-fold improvement in whole-cell efficacy
ConditionsIntact HT29 human colon adenocarcinoma cell culture

Buyers must procure the Ezatiostat prodrug rather than the active metabolite for any cell-based assays or in vivo models to ensure intracellular target engagement.

In Vivo Tolerability and Isoform Specificity: Ezatiostat vs. Ethacrynic Acid

While Ethacrynic acid (EA) is a widely procured GST inhibitor, its utility in advanced preclinical models is severely limited by its primary pharmacological action as a loop diuretic. EA causes dose-limiting diuresis, fluid loss, and electrolyte abnormalities, and non-specifically targets multiple GST isoforms. Ezatiostat selectively targets GSTP1-1 (Ki = 400 nM) without inducing diuretic toxicity, enabling higher systemic exposure and unconfounded evaluation of GSTP1-1 inhibition in tumor growth and myelodysplastic syndrome models[1].

Evidence DimensionOff-target physiological toxicity and specificity
Target Compound DataNo diuretic activity; high GSTP1-1 specificity (Ki = 400 nM)
Comparator Or BaselineEthacrynic acid (EA): Dose-limiting diuresis and electrolyte imbalance
Quantified DifferenceElimination of dose-limiting diuretic toxicity
ConditionsIn vivo systemic administration

Ezatiostat is the mandatory choice for in vivo studies where the severe diuretic and electrolyte-disrupting side effects of Ethacrynic acid would confound survival or efficacy data.

Assay Workflow Fit: Dual Efflux Pump and GST Inhibition vs. Single-Target Inhibitors

Beyond its primary role as a GSTP1-1 inhibitor, Ezatiostat provides a dual-action advantage by also functioning as an inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1). This dual inhibition effectively reverses multidrug resistance by both preventing phase II detoxification and blocking the efflux of co-administered anticancer drugs. Standard GST inhibitors like Ethacrynic acid lack this potent dual-action capability, making Ezatiostat a highly effective procurement choice for chemosensitization assays [1].

Evidence DimensionMRP1/ABCC1 efflux pump inhibition
Target Compound DataDual inhibitor (GSTP1-1 and MRP1)
Comparator Or BaselineStandard specific GST inhibitors: Single target only
Quantified DifferenceSimultaneous blockade of both detoxification and active efflux pathways
ConditionsMultidrug-resistant tumor cell models

Buyers designing multidrug resistance (MDR) reversal models should select Ezatiostat to simultaneously target both enzymatic detoxification and active drug efflux.

Whole-Cell Multidrug Resistance (MDR) Reversal Assays

Driven by its dual ability to inhibit GSTP1-1 and MRP1, and its superior cell permeability compared to TLK117, Ezatiostat is the optimal choice for cell-based screening assays designed to resensitize resistant carcinoma cell lines (e.g., HT29) to chemotherapeutics like doxorubicin or melphalan [1].

In Vivo Hematopoiesis and Myelodysplastic Syndrome (MDS) Modeling

Because Ezatiostat avoids the dose-limiting diuretic toxicity and electrolyte disruption characteristic of Ethacrynic acid, it is the preferred GSTP1-1 inhibitor for long-term in vivo murine models studying the promotion of normal myeloid progenitor proliferation and the treatment of MDS [2].

JNK Signaling Pathway Activation Studies

By selectively binding to GSTP1-1 and forcing its dissociation from the c-Jun N-terminal kinase (JNK) complex, Ezatiostat serves as a highly specific chemical probe for researchers investigating JNK-mediated cellular proliferation and apoptosis pathways without confounding off-target kinase inhibition[2].

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

529.22465702 Da

Monoisotopic Mass

529.22465702 Da

Heavy Atom Count

37

UNII

057D10I8S8

Sequence

XXX

Drug Indication

Investigated for use/treatment in myelodysplastic syndrome.

Other CAS

168682-53-9

Wikipedia

Ezatiostat

Dates

Last modified: 08-15-2023
Hamilton D, Batist G: TLK-199 (Telik). IDrugs. 2005 Aug;8(8):662-9. [PMID:16044376]

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